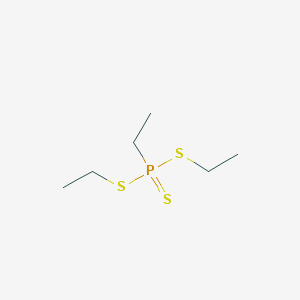
N,N'-Dicarbamoylformamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dicarbamoylformamidine is an organic compound that belongs to the class of formamidines It is characterized by the presence of two carbamoyl groups attached to a central formamidine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicarbamoylformamidine typically involves the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst. One efficient method utilizes sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction under mild conditions and yields the desired product in good-to-high yields . Another approach involves the hydrogenation of carbodiimides using catalysts such as palladium hydroxide on barium sulfate or Raney nickel .
Industrial Production Methods
Industrial production of N,N’-Dicarbamoylformamidine may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the product. The use of recyclable catalysts, such as sulfonated rice husk ash, can also be advantageous in industrial settings due to cost-effectiveness and environmental considerations.
化学反应分析
Types of Reactions
N,N’-Dicarbamoylformamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert N,N’-Dicarbamoylformamidine into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one or both carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamidine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
N,N’-Dicarbamoylformamidine has several scientific research applications:
作用机制
The mechanism of action of N,N’-Dicarbamoylformamidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal centers to form chelating or bridging complexes . These interactions can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications.
相似化合物的比较
Similar Compounds
Similar compounds to N,N’-Dicarbamoylformamidine include:
N,N-Dimethylformamide: A widely used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another solvent with similar properties to N,N-Dimethylformamide.
N,N’-Diphenylformamidine: A related formamidine derivative with applications in organic synthesis and coordination chemistry.
Uniqueness
N,N’-Dicarbamoylformamidine is unique due to its dual carbamoyl groups, which provide distinct reactivity and coordination properties compared to other formamidine derivatives. This uniqueness makes it valuable in specific synthetic and catalytic applications where other compounds may not be as effective.
属性
CAS 编号 |
6289-14-1 |
|---|---|
分子式 |
C3H6N4O2 |
分子量 |
130.11 g/mol |
IUPAC 名称 |
(E)-(carbamoylamino)methylideneurea |
InChI |
InChI=1S/C3H6N4O2/c4-2(8)6-1-7-3(5)9/h1H,(H5,4,5,6,7,8,9) |
InChI 键 |
JUMKGYUEKMFOGQ-UHFFFAOYSA-N |
手性 SMILES |
C(=N/C(=O)N)\NC(=O)N |
规范 SMILES |
C(=NC(=O)N)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)






![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)


![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)


